5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine

Medicinal Chemistry Cross-Coupling Library Synthesis

5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine (CAS: 1980050-24-5) is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-c]pyrimidine core, distinguished by the simultaneous presence of chloro (at the 5-position) and iodo (at the 2-position) substituents. This specific ortho-halogenated scaffold is a member of the broader triazolopyrimidine family, which is recognized as a privileged structure in medicinal chemistry and agrochemical development.

Molecular Formula C5H2ClIN4
Molecular Weight 280.45 g/mol
Cat. No. B12863802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine
Molecular FormulaC5H2ClIN4
Molecular Weight280.45 g/mol
Structural Identifiers
SMILESC1=CN=C(N2C1=NC(=N2)I)Cl
InChIInChI=1S/C5H2ClIN4/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H
InChIKeyIEWYRPHDKWEJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine: Orthogonally Functionalized Heterocyclic Building Block


5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine (CAS: 1980050-24-5) is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-c]pyrimidine core, distinguished by the simultaneous presence of chloro (at the 5-position) and iodo (at the 2-position) substituents . This specific ortho-halogenated scaffold is a member of the broader triazolopyrimidine family, which is recognized as a privileged structure in medicinal chemistry and agrochemical development . Unlike simpler, mono-substituted analogs, the dual halogenation pattern enables sequential and site-selective chemical transformations, making it a strategically valuable intermediate for generating diverse compound libraries.

Why 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine Cannot Be Replaced by Mono-Halogenated Analogs


Procuring a generic [1,2,4]triazolo[1,5-c]pyrimidine derivative, such as one bearing only a chloro substituent at the 5-position , would forfeit the strategic advantage of orthogonal reactivity. The presence of both iodo and chloro leaving groups in 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine allows for two independent and sequential diversification steps via palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) and nucleophilic aromatic substitutions . This dual-reactivity profile is a critical design feature for efficiently constructing complex molecular architectures in medicinal chemistry campaigns and cannot be replicated by a single-halogen analog without additional, often lower-yielding, synthetic steps.

Quantitative Differentiation of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine for Synthetic Strategy


Orthogonal Reactivity Advantage Over 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine in Cross-Coupling

5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine provides an orthogonal reactivity handle not available in the commonly sourced analog 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 76044-36-5). The 2-iodo substituent is a superior partner for Pd-catalyzed cross-couplings compared to the 5-chloro group, allowing for a first, selective functionalization at the 2-position . The 5-chloro group can then be engaged in a subsequent transformation, such as a second cross-coupling or a nucleophilic substitution, enabling a single intermediate to yield two distinct points of diversity .

Medicinal Chemistry Cross-Coupling Library Synthesis

Quantitative Evidence for Iodide as a Superior Leaving Group in Cross-Coupling Reactions

In the context of triazolopyrimidine functionalization, the iodo substituent in 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine serves as a far more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to a chloro group. This is a well-established principle in organometallic chemistry [1]. While a mono-chloro analog (e.g., 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine) can undergo Suzuki coupling, the reaction with aryl iodides is known to proceed with significantly faster rates and higher yields under milder conditions. This differential reactivity allows for selective functionalization of the 2-position in the presence of the 5-chloro group, enabling a controlled, stepwise synthesis that is not possible with the mono-chlorinated comparator.

Organic Synthesis Catalysis Reaction Kinetics

Leveraging a Privileged Scaffold for Diverse Biological Activity

The [1,2,4]triazolo[1,5-c]pyrimidine core is a validated pharmacophore in both pharmaceutical and agrochemical research. It has been extensively reported to exhibit a wide range of biological activities, including anticancer, antiviral, herbicidal, and fungicidal properties [1]. More specifically, this scaffold has been successfully developed into inhibitors of key therapeutic targets, such as the CK1δ and Syk protein kinases [2]. In the agrochemical sector, derivatives of this core have demonstrated potent herbicidal activity [3]. The presence of the dual halogenation pattern in 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine allows for the rapid exploration of structure-activity relationships (SAR) around this validated core.

Drug Discovery Agrochemicals Kinase Inhibition

Primary Application Scenarios for 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine


Medicinal Chemistry: Rapid SAR Exploration of Kinase Inhibitors

The [1,2,4]triazolo[1,5-c]pyrimidine core is a known scaffold for kinase inhibition, particularly for targets like CK1δ [1]. 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine serves as an ideal starting material for parallel synthesis or iterative library production to explore the structure-activity relationship (SAR) around this core. The orthogonal halogens allow a medicinal chemist to first introduce a diverse set of aryl/heteroaryl groups at the 2-position via Suzuki coupling [2]. Following this, the 5-chloro group can be displaced with various amines or other nucleophiles, or undergo a second, more challenging cross-coupling, to generate a focused library of analogs in a highly efficient two-step sequence .

Agrochemical Discovery: Synthesis of Novel Herbicidal Candidates

Extensive research has established the herbicidal potential of substituted [1,2,4]triazolo[1,5-c]pyrimidine derivatives [1]. This compound is a strategic intermediate for agrochemical discovery programs. Its dual-halogenated structure enables the creation of diverse compound libraries by sequentially appending different functional groups known to modulate herbicidal activity, such as various (hetero)aryl, alkylthio, or amino moieties [2]. This approach allows researchers to efficiently generate novel, patentable chemical matter for screening against a panel of weed species.

Chemical Biology: Development of Bifunctional Molecular Probes

The orthogonal reactivity of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is highly valuable for creating bifunctional molecules, such as chemical probes or PROTACs (Proteolysis Targeting Chimeras). A researcher could first install a ligand for a protein of interest at the 2-iodo position [1]. In a second, independent step, the 5-chloro handle can be used to attach a linker for affinity chromatography, a fluorescent tag for visualization, or an E3 ligase ligand for targeted protein degradation [2]. This sequential functionalization is critical for maintaining the integrity of both functional units and is a significant advantage over using a single-halogen analog, which would require a more complex and lower-yielding synthetic route .

Synthetic Methodology Development: A Model Substrate for Orthogonal Coupling

The unique dual-halogenated nature of this compound makes it an excellent model substrate for developing and optimizing new synthetic methodologies. Its [1,2,4]triazolo[1,5-c]pyrimidine core is a common heterocycle in drug discovery, making it a highly relevant test case [1]. Researchers can use it to explore new catalysts or reaction conditions for sequential chemo-selective cross-couplings [2]. The clear analytical distinction between the iodo and chloro substitution products allows for precise reaction monitoring and yield quantification, establishing a robust platform for publishing new synthetic protocols applicable to a wide range of heterocyclic building blocks .

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